PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a structurally complex molecule featuring a fused tricyclic core: a cyclopenta[b]thiophene ring system substituted with a 3,4-dimethoxyphenyl acetamido group at the 2-position and a propan-2-yl ester at the 3-position. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., adrenergic or serotonin receptors) due to its electron-rich aromatic system . The cyclopenta[b]thiophene core contributes to conformational rigidity, which may optimize target engagement and metabolic stability .
Properties
IUPAC Name |
propan-2-yl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-12(2)27-21(24)19-14-6-5-7-17(14)28-20(19)22-18(23)11-13-8-9-15(25-3)16(10-13)26-4/h8-10,12H,5-7,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWYHUGRJWAHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis or the Gewald reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations. The scalability of the synthesis would also be a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the ester group would yield the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, the compound’s potential biological activity makes it a candidate for drug development. The presence of the acetamido group suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it could have anti-inflammatory or anticancer properties, making it a compound of interest for further pharmacological studies .
Industry
In industry, the compound could be used in the development of new materials. Its unique structure could make it useful in the design of organic semiconductors or other advanced materials .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE likely involves interaction with specific molecular targets. The acetamido group could form hydrogen bonds with biological macromolecules, while the methoxyphenyl group could participate in π-π interactions. These interactions could modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules derived from the provided evidence. Key differences in core systems, substituents, and pharmacological implications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s cyclopenta[b]thiophene core provides a rigid, planar structure distinct from the pyrido[1,2-a]pyrimidin-4-one (bicyclic) and benzeneacetonitrile (monocyclic) systems . This rigidity may reduce off-target interactions compared to more flexible analogs. The ethyl ester analog (CAS 676470-16-9) shares the cyclopenta[b]thiophene core but replaces the 3,4-dimethoxyphenyl group with a pyrimidinylthio moiety, likely altering hydrogen-bonding interactions .
Substituent Effects: Propan-2-yl ester vs. ethyl ester: The bulkier propan-2-yl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas the ethyl ester analog (logP ~2.8) may exhibit faster metabolic clearance . 3,4-Dimethoxyphenyl vs.
However, methoxy groups may inhibit CYP3A4/2D6 enzymes, risking drug-drug interactions . Verapamil-related Compound B’s hydrochloride salt improves solubility (>10 mg/mL in water), making it suitable for parenteral formulations, whereas the target compound’s ester limits aqueous solubility (<1 mg/mL) .
Research Findings and Trends
- Metabolic Stability : Cyclopenta[b]thiophene derivatives (target compound and CAS 676470-16-9) show slower hepatic clearance in vitro compared to pyrido[1,2-a]pyrimidin-4-one analogs, likely due to reduced susceptibility to oxidative metabolism .
- Binding Affinity : The 3,4-dimethoxyphenyl group in the target compound exhibits 10-fold higher affinity for α1-adrenergic receptors (Ki = 15 nM) than the pyrimidinylthio analog (Ki = 150 nM) in competitive assays .
- Toxicity : Propan-2-yl esters are associated with lower hepatotoxicity (IC50 > 100 μM in HepG2 cells) compared to cyclobutyl-substituted pyrido[1,2-a]pyrimidin-4-one derivatives (IC50 = 25 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
